7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine
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Overview
Description
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chloro-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as a competitive inhibitor by binding to the active site of enzymes or receptors, thereby blocking the natural substrate or ligand from binding. This inhibition can lead to various biological effects, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- 7-Chloro-N-(p-tolyl)thiazolo[5,4-d]pyrimidin-2-amine
- 7-Chloro-N-isopropylthiazolo[5,4-d]pyrimidin-2-amine
Uniqueness
7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7ClN4S |
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Molecular Weight |
226.69 g/mol |
IUPAC Name |
7-chloro-N-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-6-5-7(11-3-10-6)14-8(13-5)12-4-1-2-4/h3-4H,1-2H2,(H,12,13) |
InChI Key |
LACPYMCQLUZOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=C(S2)N=CN=C3Cl |
Origin of Product |
United States |
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